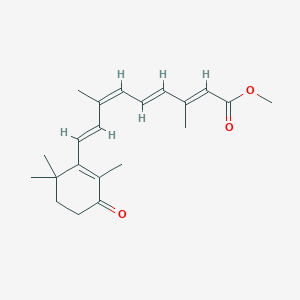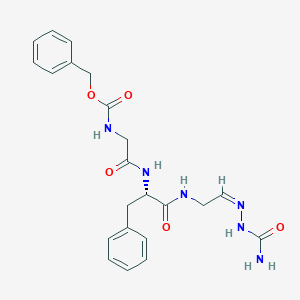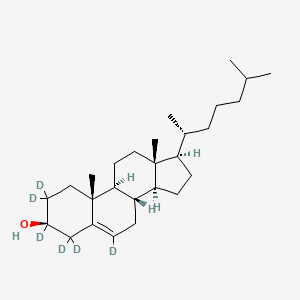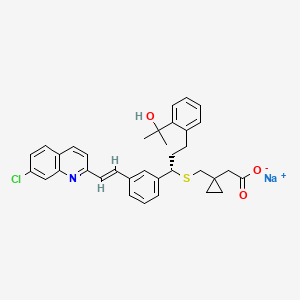
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride is a synthetic derivative of 1-deoxy-L-idonojirimycin, a naturally occurring iminosugar. This compound is known for its potential therapeutic applications, particularly in the treatment of various metabolic disorders. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-deoxy-L-idonojirimycin.
Hydroxyethylation: The introduction of the hydroxyethyl group is achieved through a nucleophilic substitution reaction. This involves reacting 1-deoxy-L-idonojirimycin with ethylene oxide under basic conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the hydroxyethylation step to ensure complete reaction.
Purification: Employing crystallization and filtration techniques to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent iminosugar.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin, each with distinct functional groups that can be further utilized in medicinal chemistry.
Scientific Research Applications
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in inhibiting glycosidases, enzymes that break down sugars.
Medicine: Investigated for its potential in treating metabolic disorders such as Gaucher’s disease and Fabry disease.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride involves the inhibition of glycosidases. By mimicking the structure of natural substrates, it binds to the active site of these enzymes, preventing them from breaking down complex sugars. This inhibition can help manage conditions caused by the accumulation of unmetabolized sugars.
Comparison with Similar Compounds
Similar Compounds
1-Deoxy-L-idonojirimycin: The parent compound, lacking the hydroxyethyl group.
N-Butyl-1-deoxy-L-idonojirimycin: Another derivative with a butyl group instead of hydroxyethyl.
Miglitol: A similar iminosugar used as an anti-diabetic agent.
Uniqueness
N-(2-Hydroxyethyl)-1-deoxy-L-idonojirimycin Hydrochloride is unique due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications compared to its analogs. The hydroxyethyl group also provides additional sites for chemical modification, allowing for the development of new derivatives with improved properties.
Properties
CAS No. |
1322625-34-2 |
|---|---|
Molecular Formula |
C₈H₁₈ClNO₅ |
Molecular Weight |
243.69 |
Synonyms |
(2S,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)




![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)



![(3R,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1140994.png)

